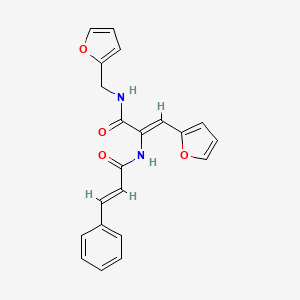
2-(cinnamoylamino)-3-(2-furyl)-N-(2-furylmethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cinnamoylamino)-3-(2-furyl)-N-(2-furylmethyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It is used in scientific research for its potential therapeutic properties.
作用機序
The mechanism of action of 2-(cinnamoylamino)-3-(2-furyl)-N-(2-furylmethyl)acrylamide involves the inhibition of various signaling pathways involved in cancer cell growth and survival. It has been found to inhibit the activity of proteins such as AKT, ERK, and NF-κB, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-(Cinnamoylamino)-3-(2-furyl)-N-(2-furylmethyl)acrylamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. In addition, it has also been found to have a neuroprotective effect.
実験室実験の利点と制限
The advantages of using 2-(cinnamoylamino)-3-(2-furyl)-N-(2-furylmethyl)acrylamide in lab experiments include its potential therapeutic properties, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antioxidant properties. However, its limitations include its potential toxicity and the need for further research to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of 2-(cinnamoylamino)-3-(2-furyl)-N-(2-furylmethyl)acrylamide. These include further studies to determine its safety and efficacy in animal models and clinical trials, the development of more efficient synthesis methods, and the investigation of its potential use in combination with other cancer treatments. In addition, further research is needed to determine its potential use in the treatment of other diseases, such as neurodegenerative disorders and inflammatory conditions.
Conclusion:
In conclusion, 2-(cinnamoylamino)-3-(2-furyl)-N-(2-furylmethyl)acrylamide is a chemical compound that has potential therapeutic properties, particularly in the treatment of cancer. Its mechanism of action involves the inhibition of various signaling pathways involved in cancer cell growth and survival. While it has several advantages for lab experiments, further research is needed to determine its safety and efficacy. There are several future directions for the study of this compound, including further studies to determine its potential use in the treatment of other diseases.
合成法
The synthesis of 2-(cinnamoylamino)-3-(2-furyl)-N-(2-furylmethyl)acrylamide involves the reaction between cinnamoyl chloride and 2-furylmethylamine in the presence of a base. The resulting intermediate is then reacted with 2-furylacrylic acid to form the desired compound. The purity of the compound can be determined by various spectroscopic techniques.
科学的研究の応用
2-(Cinnamoylamino)-3-(2-furyl)-N-(2-furylmethyl)acrylamide has been studied for its potential therapeutic properties, particularly in the treatment of cancer. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, it has also been studied for its anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
(Z)-3-(furan-2-yl)-N-(furan-2-ylmethyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-20(11-10-16-6-2-1-3-7-16)23-19(14-17-8-4-12-26-17)21(25)22-15-18-9-5-13-27-18/h1-14H,15H2,(H,22,25)(H,23,24)/b11-10+,19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRVJCDHTYTSHG-OFTDCZQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)-1,1-dimethylethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5485606.png)
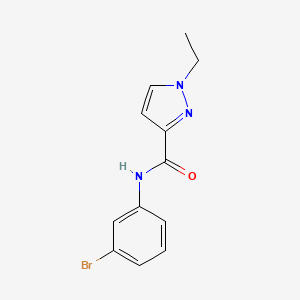
![N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5485616.png)
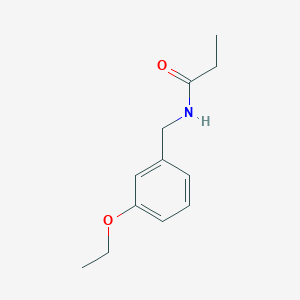
![2-[2-(2-chlorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5485625.png)
![N-[1-[(allylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5485634.png)

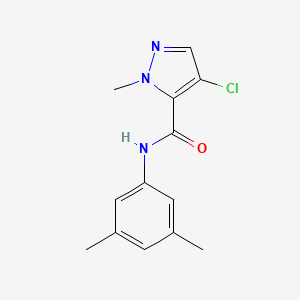
![5-[(2,7-diethoxy-1-naphthyl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5485657.png)
![3-(2-methoxyphenyl)-2-[(2-pyridinylthio)methyl]-4(3H)-quinazolinone](/img/structure/B5485663.png)

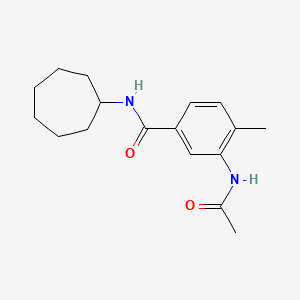
![N-cyclopropyl-1'-[4-(isopropylamino)pyrimidin-2-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5485685.png)
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5485687.png)